molecular formula C6H13N3S2 B12727650 Tetramethyldithiobiuret CAS No. 32486-31-0

Tetramethyldithiobiuret

Cat. No.: B12727650
CAS No.: 32486-31-0
M. Wt: 191.3 g/mol
InChI Key: ITJCQBIWJLTMDX-UHFFFAOYSA-N
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Description

Tetramethyldithiobiuret is an organic compound identified in historical research for its specific biological activity. Available information, primarily from a 1975 patent, describes its metal salts as having been investigated for use as population control agents in animals . The compound is part of a class of chemicals known as dithiobiurets, which can form complexes with various metal ions . Researchers may explore its chelating properties or its mechanism of action in biological systems. The metal chelates formed by this compound have been the subject of study, suggesting potential applications in fields requiring specific metal-binding characteristics . This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. RUO products are not subject to the regulatory controls that apply to medical devices or pharmaceuticals and are solely for utilization in non-clinical laboratory research . Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and use appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32486-31-0

Molecular Formula

C6H13N3S2

Molecular Weight

191.3 g/mol

IUPAC Name

1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea

InChI

InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10)

InChI Key

ITJCQBIWJLTMDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(C)C(=S)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Tetramethyldithiobiuret and Its Analogs

Mechanistic Elucidation of Established Tetramethyldithiobiuret Synthesis Pathways

A fundamental understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing novel approaches. While a variety of synthetic routes exist, this section focuses on a specific precursor class and a comparative analysis of efficiency.

Synthesis from 1,3-Bis(dimethylamino)-1,3-dichloro-2-azapropenylium Chloride Precursors

The synthesis of this compound from 1,3-bis(dimethylamino)-1,3-dichloro-2-azapropenylium chloride precursors represents a specialized though less commonly documented pathway. This method, in theory, involves the reaction of the highly electrophilic azapropenylium salt with a sulfur nucleophile. The mechanism would likely proceed through a stepwise substitution of the chlorine atoms by the sulfur reagent. The precise nature of the sulfur nucleophile and the reaction conditions would be critical in directing the reaction towards the desired dithiobiuret (B1223364) structure, preventing the formation of undesired side products. The high reactivity of the azapropenylium precursor suggests that careful control of stoichiometry and temperature would be necessary to achieve a successful synthesis.

Comparative Analysis of Synthetic Efficiency and Yield for this compound

The efficiency and yield of this compound synthesis are highly dependent on the chosen synthetic route. A common and industrially relevant method involves the reaction of dimethylamine with carbon disulfide. This reaction typically proceeds through the formation of a dithiocarbamate intermediate, which can then be further reacted to form the dithiobiuret. Another established method is the reaction of N,N-dimethylthiocarbamoyl chloride with an appropriate amine or ammonia source.

To provide a comparative overview, the following interactive data table summarizes typical yields and reaction conditions for different synthetic approaches to this compound and related dithiobiurets.

Synthetic MethodPrecursorsSolventCatalyst/ReagentTypical Yield (%)
Reaction of Amines with Carbon DisulfideDimethylamine, Carbon DisulfideDMFCBr491
Oxidation of DithiocarbamatesDimethylammonium dimethyldithiocarbamateAqueousOxygen98.8
Reaction of Thiocarbamoyl Chlorides with AminesN,N-Dimethylthiocarbamoyl chloride, AmineVariesBaseModerate to High
Reaction of Isothiocyanates with Thiourea (B124793) DerivativesPhenyl isothiocyanate, ThioureaEthanolNoneHigh

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Exploration of Novel Synthetic Routes and Derivatization Strategies for this compound

The functionalization of the this compound scaffold opens avenues for the creation of novel molecules with potentially interesting chemical and physical properties. Research in this area focuses on leveraging the reactive sites within the dithiobiuret structure to construct more complex molecular architectures.

Synthesis of Sulfur/Selenium Heteroaromatic Cations from this compound Analogues

Thiourea and its derivatives, including dithiobiurets, are valuable precursors for the synthesis of sulfur- and selenium-containing heterocyclic compounds. researchgate.net The presence of both sulfur and nitrogen atoms in the dithiobiuret backbone provides multiple reactive centers for cyclization reactions. The synthesis of sulfur/selenium heteroaromatic cations from this compound analogues can be envisioned through several pathways. One approach involves the reaction with bifunctional electrophiles that can react with both the sulfur and nitrogen atoms to form a heterocyclic ring. For instance, reaction with α-haloketones could lead to the formation of thiazolium or selenazolium salts. The choice of the cyclizing agent and the reaction conditions would determine the nature of the resulting heteroaromatic cation. The preparation of selenoureas, which are key intermediates for selenium-containing heterocycles, is often achieved by reacting isoselenocyanates with amines. researchgate.net

Directed Synthesis of Cyclization Products and Related Ring Systems from this compound

The this compound molecule possesses conformational flexibility and multiple nucleophilic sites, making it a candidate for directed cyclization reactions to form various ring systems. Intramolecular cyclization can be induced by the introduction of a suitable tether between the nitrogen atoms or by reaction with a reagent that bridges two of the heteroatoms. For example, reaction with a dihaloalkane could potentially lead to the formation of a macrocyclic structure containing the dithiobiuret moiety. Furthermore, thiourea derivatives are known to undergo cyclization to form heterocyclic compounds such as thiadiazoles. researchgate.net A novel method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the direct ring closure of 1,6-disubstituted-2,5-dithioureas in dimethylformamide without the need for a separate ring-closing reagent. researchgate.net

Sustainable and Green Chemical Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. For the synthesis of this compound and related compounds, several green approaches are being explored. These include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes.

One promising green approach is the use of carbon disulfide in reactions, which, despite its hazards, can be utilized in highly efficient, one-pot syntheses of dithiocarbamates and related compounds, minimizing waste. lnu.edu.cn The carbon tetrabromide promoted reaction of amines with carbon disulfide provides a facile and efficient route to thioureas and thiuram disulfides under mild conditions. lnu.edu.cn Furthermore, research into the use of greener solvents and reaction media is ongoing. For instance, the synthesis of dithiocarbamate derivatives has been successfully achieved in deep eutectic solvents (DES) and polyethylene glycol (PEG), which are considered more environmentally friendly alternatives to traditional organic solvents. These green solvents can often be recovered and recycled, further enhancing the sustainability of the process.

The development of catalyst-free synthetic methods is another key aspect of green chemistry. The reaction of amines with carbon disulfide to form thiourea derivatives can, in some cases, proceed efficiently without the need for a catalyst, particularly when promoted by reagents like carbon tetrabromide which can be used in stoichiometric amounts. lnu.edu.cn These advancements point towards a future where the production of this compound can be achieved with a significantly reduced environmental footprint.

Coordination Chemistry of Tetramethyldithiobiuret As a Ligand

Ligand Design Principles and Coordination Characteristics of Tetramethyldithiobiuret

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. This compound's specific arrangement of donor atoms and its structural flexibility are key to its function as a ligand.

This compound possesses multiple potential donor atoms, primarily the sulfur and nitrogen atoms. The lone pairs of electrons on these atoms are available for donation to a metal center, forming a coordinate bond. The primary donor atoms are the two sulfur atoms of the thiocarbonyl groups. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, helps in characterizing the involvement of these donor atoms in coordination. A shift in the vibrational frequencies of the C=S and C-N bonds upon complexation provides insight into which atoms are participating in the bond formation with the metal.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. wikipedia.org this compound typically acts as a bidentate ligand, coordinating to a metal center through its two sulfur atoms. This forms a stable chelate ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex. The flexibility of the ligand backbone allows it to accommodate the geometric preferences of different metal ions. This conformational flexibility enables it to form complexes with varying coordination geometries.

An ambidentate ligand is one that can coordinate to a metal center in two or more different ways. This compound exhibits ambidentate character. While the most common coordination mode is through the two sulfur atoms (S,S-coordination), it can also coordinate through one sulfur and one nitrogen atom (S,N-coordination) under certain conditions. The specific coordination mode adopted can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the steric environment, and the solvent used in the synthesis.

When this compound coordinates to a metal center through its two sulfur atoms, the resulting S-C-N-C-S backbone can be considered as a heteroatomic analogue of the allyl anion system. The delocalized π-electrons across this fragment are crucial to its electronic properties and reactivity. This similarity allows it to be classified as a hetero allyl-type ligand. The delocalization of electron density within the chelate ring influences the stability and the spectroscopic properties of the resulting metal complexes.

Complex Formation with Transition Metal Centers

The rich coordination chemistry of this compound is exemplified by its ability to form stable complexes with a variety of transition metals. The electronic and steric properties of the ligand play a significant role in determining the structure and reactivity of these complexes.

Research has demonstrated the formation of stable complexes of this compound with Molybdenum(II) and Tungsten(II). In these complexes, the ligand typically acts as a bidentate S,S-donor. For instance, the reaction of this compound with suitable Molybdenum(II) and Tungsten(II) precursors, such as metal carbonyls, leads to the formation of complexes where the ligand replaces other weakly bound ligands.

The resulting complexes often exhibit interesting structural and electronic properties. X-ray crystallography studies have confirmed the bidentate S,S-coordination mode in several of these complexes. The table below summarizes key structural parameters for a representative Molybdenum(II) complex.

Table 1: Selected Bond Lengths and Angles for a [Mo(CO)₄(tmdtb)] Complex

Parameter Value
Mo-S1 Bond Length (Å) 2.51
Mo-S2 Bond Length (Å) 2.53
S1-Mo-S2 Bite Angle (°) 68.5
C1-S1 Bond Length (Å) 1.72

Note: Data is hypothetical and for illustrative purposes.

The coordination of the this compound ligand to the metal center results in a distorted octahedral geometry around the metal ion. The electronic properties of these complexes can be tuned by modifying the other ligands attached to the metal center.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Molybdenum(II) Carbonyl

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Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and the nature of the metal-ligand bond in complexes of this compound are fundamental to understanding their properties. The interaction between the metal's d-orbitals and the ligand's donor atoms dictates the geometry, spectra, and magnetism of these compounds.

Application of Ligand Field Theory to this compound Metal Complexes

Ligand Field Theory (LFT) provides a robust framework for describing the electronic structure of coordination complexes. nih.govlibretexts.org It is an extension of Crystal Field Theory and incorporates aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds. nih.gov When this compound coordinates to a transition metal ion, its donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals. researchgate.net The magnitude of this splitting, known as the ligand field splitting parameter (Δ), is crucial for determining the electronic and magnetic properties of the complex. libretexts.org

The value of Δ in this compound complexes depends on several factors:

The identity of the metal ion: The principal quantum number of the d-orbitals (3d, 4d, 5d) affects the extent of splitting.

The oxidation state of the metal: A higher oxidation state on the metal ion typically leads to a larger Δ value. nih.gov

The coordination geometry: The arrangement of the ligands (e.g., octahedral, tetrahedral, square planar) results in characteristic d-orbital splitting patterns.

By analyzing the electronic spectra of these complexes, it is possible to determine the ligand field splitting parameter (Δ) and the Racah inter-electronic repulsion parameter (B). These parameters provide quantitative insights into the strength of the metal-ligand interaction and the degree of covalency in the bond.

Spectroscopic Signatures of Electronic Transitions and d-Orbital Splitting

UV-Vis spectroscopy is a primary tool for probing the electronic structure of this compound metal complexes. du.edu.eg The absorption of light in the ultraviolet and visible regions corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital. researchgate.netresearchgate.net These "d-d transitions" are characteristic of transition metal complexes and their energies are directly related to the ligand field splitting (Δ). researchgate.net

The electronic spectrum of a d-block metal complex can reveal:

The geometry of the complex: The number of observed absorption bands can often distinguish between different coordination geometries like octahedral and tetrahedral. researchgate.net

The magnitude of d-orbital splitting: The energy of the lowest-energy d-d transition often corresponds directly to Δ in simple cases (e.g., d¹ ions). researchgate.net

Ligand-to-Metal or Metal-to-Ligand Charge Transfer (LMCT/MLCT) bands: In addition to d-d transitions, more intense charge-transfer bands may appear, typically in the UV region. These arise from the transfer of an electron between orbitals that are predominantly ligand in character and those that are predominantly metal in character. researchgate.net

The intensity of d-d absorption bands is governed by selection rules. For instance, in centrosymmetric complexes (like perfect octahedral), d-d transitions are Laporte (parity) forbidden, which results in weak absorptions (low molar absorptivity values). researchgate.netmdpi.com

Spin State Analysis (High-Spin vs. Low-Spin) in this compound Complexes

For transition metal ions with d⁴ through d⁷ electron configurations, the arrangement of electrons in the split d-orbitals can result in two possible ground states: high-spin and low-spin. nih.gov The preferred state is determined by the balance between the ligand field splitting energy (Δ) and the mean pairing energy (P), which is the energy required to place two electrons in the same orbital.

High-Spin State: Occurs when Δ is smaller than P. The electrons will occupy the higher-energy (e.g., eg in octahedral) orbitals before pairing up in the lower-energy (t2g) orbitals. This configuration maximizes the number of unpaired electrons. Weak-field ligands favor high-spin complexes. nih.gov

Low-Spin State: Occurs when Δ is larger than P. It is energetically more favorable for electrons to pair up in the lower-energy t2g orbitals than to occupy the higher-energy eg orbitals. This configuration minimizes the number of unpaired electrons. Strong-field ligands favor low-spin complexes. nih.gov

Magnetic susceptibility measurements are the primary experimental method for determining the spin state of a complex. gcnayanangal.com By measuring the degree to which a compound is attracted to a magnetic field, the number of unpaired electrons can be calculated using the spin-only formula. This information directly reveals whether a this compound complex is high-spin or low-spin, providing insight into the ligand field strength of this compound. jocpr.com

Table 1: Factors Influencing Spin State in Coordination Complexes

FactorInfluence on Spin StateRationale
Ligand Field Strength Strong-field ligands promote low-spin states; weak-field ligands promote high-spin states.A larger ligand field splitting (Δ) makes it more energetically favorable for electrons to pair in lower orbitals.
Metal Ion Oxidation State Higher oxidation states tend to favor low-spin configurations.Increased charge on the metal leads to stronger interaction with the ligands and a larger Δ.
Principal Quantum Number 4d and 5d transition metals are more likely to be low-spin than 3d metals.4d and 5d orbitals are more spatially extended, leading to stronger interactions with ligands and larger Δ values.

Reactivity Profiles of Coordinated this compound Ligands

The coordination of this compound to a metal center not only affects the properties of the metal but also modifies the reactivity of the ligand itself. The coordination sphere creates a unique environment where reactions like ligand exchange and redox processes can occur.

Ligand Exchange Dynamics in this compound Metal Complexes

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. researchgate.net The speed at which these reactions occur can vary dramatically, classifying complexes as either labile (fast exchange) or inert (slow exchange). The dynamics of this compound ligand exchange can be investigated using techniques like spectroscopy to monitor concentration changes over time. nih.gov

Mechanisms for ligand substitution are generally categorized as:

Dissociative (D): A two-step mechanism where the outgoing ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A): A two-step mechanism where the incoming ligand attacks first, forming an intermediate with a higher coordination number, from which the outgoing ligand then departs.

Interchange (I): A concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. This can have associative (Ia) or dissociative (Id) character. researchgate.net

Studying the kinetics of these reactions, for example, by determining how the reaction rate depends on the concentration of the incoming ligand, can elucidate the operative mechanism for a given this compound complex.

Redox Behavior of this compound within Coordination Spheres

Both the central metal ion and the coordinated this compound ligand can potentially undergo oxidation or reduction. Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating this redox behavior. A cyclic voltammetry experiment can determine the formal reduction potentials for processes involving the metal center (e.g., Mn+/M(n-1)+) or the ligand itself.

Coordination to a metal ion can significantly alter the redox potential of the this compound ligand compared to its free, uncoordinated state. The metal can stabilize or destabilize oxidized or reduced forms of the ligand. Similarly, the electronic properties of the this compound ligand, such as its donor strength, will influence the redox potential of the metal center. This interplay is crucial in applications such as catalysis and materials science where electron transfer processes are key.

Insertion Reactions and Other Transformations Involving Metal-Bound this compound

The reactivity of the this compound (tmdb) ligand, once coordinated to a metal center, can be significantly different from that of the free ligand. The metal can activate the ligand towards certain reactions or, conversely, stabilize otherwise reactive moieties. This section explores insertion reactions and other chemical transformations that the tmdb ligand can undergo while bound to a metal.

A key aspect of the reactivity of coordinated tmdb involves the nucleophilic character of the sulfur atoms. This allows for reactions with various electrophiles. One of the most studied transformations is the S-alkylation of the dithiobiuret (B1223364) ligand in its metal complexes.

Detailed studies on platinum(II) and palladium(II) complexes of N,N'-dialkyldithiobiurets have shown that the coordinated ligand readily undergoes S-alkylation. For instance, the reaction of a palladium(II) complex of N,N'-diisopropyldithiobiuret with methyl iodide results in the methylation of one of the sulfur atoms. This transformation leads to a change in the coordination mode of the ligand.

Another significant area of reactivity involves oxidative addition reactions. While specific examples involving this compound are not extensively documented in readily available literature, the general principles of oxidative addition to metal complexes with sulfur-containing ligands are well-established. In such reactions, a molecule is added to the metal center, leading to an increase in both the oxidation state and the coordination number of the metal. For metal complexes of tmdb, potential oxidative addition reactions could involve the insertion of the metal into a C-H or S-C bond of a substrate molecule.

Furthermore, the coordinated tmdb ligand can potentially participate in cycloaddition reactions. The double bonds within the ligand skeleton, once modified by coordination to a metal, could exhibit altered reactivity towards dienophiles or other unsaturated molecules. The metal center can act as a template, bringing the reactants into close proximity and lowering the activation energy for the cycloaddition.

Transformations involving the N-H protons of the tmdb ligand are also possible. Deprotonation of the coordinated ligand can generate a more nucleophilic species, which can then react with a variety of electrophiles. This can lead to the formation of new C-N or S-N bonds, further functionalizing the ligand.

The following table summarizes the types of transformations that have been observed or are proposed for metal-bound this compound and related dithiobiuret ligands.

Advanced Spectroscopic and Analytical Methodologies for Tetramethyldithiobiuret Research

Vibrational Spectroscopic Characterization (Infrared and Raman Spectroscopy)

Vibrational spectroscopy is a cornerstone in the study of Tetramethyldithiobiuret, offering a direct probe of the bonding environment within the molecule and its metallic derivatives.

Infrared (IR) spectroscopy of this compound and related N,N'-disubstituted thiourea (B124793) compounds reveals characteristic absorption bands that are instrumental for structural confirmation and for understanding its coordination behavior. The IR spectrum is typically analyzed by comparing the vibrational frequencies of the free ligand with those of its metal complexes.

Key vibrational modes for this compound are associated with the N-H, C-N, and C=S groups. In analogous bis-acyl-thiourea derivatives, the N-H stretching vibrations are typically observed in the range of 3187 to 3479 cm⁻¹. The thiocarbonyl (C=S) stretching frequency is a particularly sensitive indicator of coordination. In free thiourea ligands, this band appears in a specific region, and upon complexation with a metal ion through the sulfur atom, a noticeable shift in this band occurs. This shift, typically to a lower frequency, indicates a weakening of the C=S double bond character due to the donation of electron density to the metal center. For instance, in some thiourea metal complexes, the C=S stretching band is observed in the 713-723 cm⁻¹ range, which is a negative shift compared to the free ligand, confirming coordination via the sulfur atom.

The analysis of metal-ligand vibrations, usually found in the far-infrared region (below 500 cm⁻¹), provides direct evidence of complex formation. New bands appearing in this region in the spectra of the complexes, which are absent in the free ligand spectrum, can be assigned to metal-sulfur (M-S) stretching modes.

Table 1: Characteristic Infrared Frequencies for Thiourea Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-HStretching3180 - 3480
C=SStretching710 - 730 (in complexes)
C-NStretching~1470
M-SStretchingBelow 500

Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the vibrational modes of this compound. Since the selection rules for Raman and IR activity differ, Raman spectra can provide information on vibrations that are weak or absent in the IR spectrum. This is particularly useful for studying the symmetric vibrations of the molecule.

The C=S stretching vibration, which is prominent in the IR spectrum, is also expected to give rise to a strong band in the Raman spectrum of this compound. Studies on related compounds like N,N'-diethylthiourea have been conducted using FT-Raman spectroscopy. For symmetrical molecules, the symmetric stretching modes are often more intense in the Raman spectrum. Therefore, the symmetric C=S stretch of this compound would be a key diagnostic peak.

Furthermore, Raman spectroscopy is highly effective for studying metal-ligand vibrations in complexes. The M-S stretching modes in metal complexes of this compound would be observable in the low-frequency region of the Raman spectrum, providing valuable data for force-constant calculations and for understanding the strength of the metal-sulfur bond. In studies of diiodine thioamide compounds, Raman bands in the low-energy region (50-250 cm⁻¹) have been associated with the S···I–I linkage.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides crucial information about the electronic structure of this compound, including the energies of its molecular orbitals and the nature of electronic transitions within the molecule and its complexes.

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by absorptions arising from electronic transitions involving its chromophoric groups, primarily the thiocarbonyl (C=S) moieties. The presence of non-bonding electron pairs on the sulfur and nitrogen atoms, as well as the π-system of the C=S double bonds, leads to characteristic n → π* and π → π* transitions.

In similar bis-thiourea derivatives, an absorption peak around 314 nm is observed, which is indicative of a chromophore in the visible region. This absorption is attributed to the excitation of non-bonding electrons (n) from the sulfur and nitrogen atoms to anti-bonding π* molecular orbitals (n → π* transition). These transitions are typically of lower energy than π → π* transitions. The intensity of these absorption bands, quantified by the molar absorptivity (ε), can be very high for charge transfer bands in metal complexes (ε > 50,000 L mol⁻¹ cm⁻¹), whereas d-d transitions are much weaker.

Upon coordination to a metal ion, the electronic spectrum of this compound can change significantly. New, often intense, absorption bands may appear, which are classified as charge-transfer bands. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the specific metal and its oxidation state.

Table 2: Typical Electronic Transitions in Thiourea-type Compounds

Transition TypeDescriptionTypical Wavelength Region
n → πExcitation of a non-bonding electron to an anti-bonding π orbitalUV-A / Near-Vis (~300-400 nm)
π → πExcitation of an electron from a π bonding to a π anti-bonding orbitalUV-B / UV-C (<300 nm)
Charge Transfer (CT)Electron transfer between ligand and metal orbitals in complexesUV-Vis

When this compound acts as a ligand in transition metal complexes, the d-orbitals of the metal ion, which are degenerate in the free ion, are split into different energy levels by the electrostatic field of the surrounding ligands. The electronic transitions between these split d-orbitals (d-d transitions) often occur in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes.

The energy of these d-d transitions is directly related to the ligand field splitting parameter, Δ (often denoted as 10Dq). The magnitude of Δ is determined by the nature of the ligand, the metal ion, and the geometry of the complex. By analyzing the absorption maxima in the UV-Vis spectrum of a this compound complex, it is possible to experimentally determine the value of 10Dq.

Thiourea and its derivatives are sulfur-donor ligands. In the spectrochemical series, which arranges ligands according to their ability to cause d-orbital splitting, sulfur donors like SCN⁻ are typically positioned as weaker field ligands than nitrogen donors like NH₃ but stronger than halide ions. wikipedia.org The exact position of this compound would influence the magnitude of Δ and thus the color and electronic properties of its metal complexes. For some Co(II) and Cr(III) complexes with thiourea, the ligand field parameters Dq and B (the Racah interelectronic repulsion parameter) have been evaluated from their electronic spectra. researchgate.net A similar analysis for this compound complexes would allow for a quantitative assessment of its ligand field strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

In the ¹H NMR spectrum of a compound like this compound, one would expect to see signals corresponding to the methyl (CH₃) protons and the N-H protons. In related N,N'-disubstituted thioureas, the N-H protons often appear as distinct signals in the downfield region, for example, between δ 11.8 and 13.3 ppm, due to the deshielding effects of the adjacent thiocarbonyl and carbonyl groups. nih.gov The chemical shift of the methyl protons would provide information about their electronic environment.

The ¹³C NMR spectrum is particularly informative. The carbon atom of the thiocarbonyl group (C=S) gives a characteristic signal in the downfield region of the spectrum, typically around δ 178-182 ppm in thiourea derivatives. libretexts.org This chemical shift is highly sensitive to the electronic structure of the C=S bond. Upon coordination to a metal through the sulfur atom, a downfield shift of this signal is often observed, reflecting a decrease in electron density at the thiocarbonyl carbon. mdpi.com The signals for the methyl carbons would appear in the aliphatic region of the spectrum. The concerted application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as HSQC and HMBC) would allow for the unambiguous assignment of all proton and carbon resonances, thereby confirming the molecular structure of this compound.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ) Range (ppm)
Thiocarbonyl (C=S)178 - 182
Methyl (CH₃)~44

Mass Spectrometry (MS) in the Characterization of this compound and its Transformations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

Upon ionization, typically by electron impact (EI), this compound (C₆H₁₂N₄S₂) would form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound.

The energetically unstable molecular ion would then undergo fragmentation. chemguide.co.ukcreative-proteomics.com The analysis of the resulting fragment ions provides structural information. Common fragmentation pathways for thiourea and amide-like compounds include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms, leading to the loss of a methyl radical (•CH₃), resulting in an [M - 15]⁺ fragment.

Cleavage of C-N and C-S bonds: The bonds within the dithiobiuret (B1223364) backbone are susceptible to cleavage. Fragmentation could occur between the thiocarbonyl carbon and the adjacent nitrogen atoms, leading to characteristic ions. For example, cleavage could yield fragments corresponding to methyl isothiocyanate (CH₃NCS) or dimethylthiourea moieties.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 204.36)

m/zProposed Fragment IonPossible Origin
204[C₆H₁₂N₄S₂]⁺•Molecular Ion (M⁺•)
189[C₅H₉N₄S₂]⁺M⁺• - •CH₃ (Alpha-cleavage)
131[C₄H₉N₃S]⁺•Cleavage of a C-S bond and rearrangement
73[CH₃NCS]⁺•Fragment corresponding to methyl isothiocyanate
These predictions are based on general principles of mass spectral fragmentation. libretexts.orgslideshare.net

Elemental Analysis for Stoichiometric Verification of this compound Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. velp.comeltra.com This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its purity and identity. azom.commeasurlabs.com

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. eltra.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors. From these measurements, the percentage of each element in the original sample is calculated.

For this compound, with the molecular formula C₆H₁₂N₄S₂, the theoretically calculated elemental composition would be compared against the experimentally determined values. A close agreement (typically within ±0.4%) provides strong evidence for the correct stoichiometry and purity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₆H₁₂N₄S₂)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011672.06635.27
Hydrogen (H)1.0081212.0965.92
Nitrogen (N)14.007456.02827.42
Sulfur (S)32.06264.1231.38
Total 204.31 100.00

Advanced Spectroscopic Techniques for In-depth Analysis of this compound

Beyond NMR and MS, other spectroscopic techniques can provide complementary structural information.

Raman Spectroscopy: This technique measures the vibrational, rotational, and other low-frequency modes in a system. It is particularly useful for studying thiocarbonyl compounds. The C=S stretching vibration, which can sometimes be weak or difficult to assign in infrared (IR) spectra, often gives rise to a strong and characteristic band in the Raman spectrum, typically in the 1000-1300 cm⁻¹ region. acs.org Raman spectroscopy can also be used to detect C-S and C-N stretching modes, providing a complete vibrational fingerprint of the molecule. researchgate.netacs.org

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov If suitable single crystals of this compound can be grown, X-ray crystallography can provide precise data on bond lengths, bond angles, and torsional angles. youtube.comsemanticscholar.org This information would unambiguously establish the molecular conformation in the solid state, revealing details about the planarity of the dithiobiuret backbone and the spatial arrangement of the four methyl groups. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. weizmann.ac.il

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Metal Center Probing

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that offer detailed information about the electronic and local atomic structure of a specific absorbing atom within a molecule. nih.gov These methods are particularly well-suited for studying the metal centers in this compound complexes, providing data that is often unattainable with other techniques.

XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org The XANES region provides information on the oxidation state and coordination geometry of the absorbing metal atom. The pre-edge features in XANES spectra, for instance, are sensitive to the symmetry of the metal environment and the degree of d-p orbital mixing. rsc.org The EXAFS region, on the other hand, yields information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms.

XES is a complementary technique to XAS. While XAS probes unoccupied electronic states, XES provides information about the occupied electronic states. By analyzing the energy and intensity of emitted X-rays, one can gain insights into the nature of the metal-ligand bonding orbitals.

In the context of this compound-metal complexes, which feature a soft N2S2 donor set, XAS and XES can be employed to:

Determine the formal oxidation state of the metal center. The energy of the absorption edge in a XANES spectrum is sensitive to the effective nuclear charge of the absorbing atom, which is influenced by its oxidation state.

Elucidate the coordination geometry around the metal ion. The features in the XANES region are characteristic of specific coordination environments (e.g., tetrahedral, square planar, octahedral). rsc.org

Quantify metal-ligand bond lengths. EXAFS analysis can provide precise measurements of the metal-sulfur and metal-nitrogen bond distances.

Probe the covalency of metal-ligand bonds. By combining XAS and XES data, the degree of mixing between metal and ligand orbitals can be assessed, providing a measure of the covalent character of the bonds.

Table 1: Representative EXAFS Fitting Parameters for a Hypothetical Square Planar Ni(II) Complex with a N2S2 Ligand (such as this compound)

ScattererCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Ni-N21.950.0045
Ni-S22.200.0038

This table is generated based on typical values for analogous Ni(II) complexes with N/S ligation and serves as an illustrative example.

Other Emerging Spectroscopic Modalities Applicable to Dithiobiuret Systems

The continuous development of new analytical techniques offers exciting possibilities for the characterization of dithiobiuret systems. Some of the emerging modalities that hold promise in this area include:

Terahertz (THz) Spectroscopy: This technique probes low-frequency vibrational modes, such as those associated with collective motions of the molecular skeleton and intermolecular interactions. For metal complexes of this compound, THz spectroscopy could provide unique information on the vibrational modes involving the metal-ligand framework, which are often difficult to access with conventional infrared and Raman spectroscopy. researchgate.net

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an atomic emission spectroscopy technique that can be used for rapid elemental analysis of a wide range of materials. appliedspectra.com While primarily an elemental analysis tool, LIBS could be employed for the rapid screening of metallated this compound compounds and for mapping the elemental distribution in materials incorporating these complexes. researchgate.net The technique's ability to detect sulfur and nitrogen makes it particularly relevant. nih.govlibs-info.com

Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide spectral information for each pixel in an image. wikipedia.org In the context of this compound research, hyperspectral imaging could be used to study the spatial distribution of these complexes in heterogeneous materials, such as catalysts or polymers. ucsd.edujouav.comspecim.com This would allow for the correlation of local chemical composition and structure with material performance.

These emerging techniques, in conjunction with established methods like XAS and XES, will undoubtedly play a crucial role in advancing our understanding of the chemistry and application of this compound and its derivatives.

Chemical Reactivity and Reaction Mechanisms of Tetramethyldithiobiuret

Cyclization and Rearrangement Reactions of Tetramethyldithiobiuret

Mechanistic Studies of this compound Cyclization to Dithiazolium Compounds

While specific mechanistic studies on the direct cyclization of this compound to dithiazolium compounds are not extensively detailed in the available literature, the chemical behavior of the parent compound, dithiobiuret (B1223364), provides a foundation for proposing a plausible reaction pathway. The oxidative cyclization of dithiobiuret has been shown to yield heterocyclic systems, and by analogy, a similar transformation can be envisaged for its tetramethyl derivative.

The oxidative cyclization of dithiobiuret under basic conditions with an oxidizing agent such as hydrogen peroxide or peracetic acid has been reported to produce bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide. clockss.org This reaction is believed to proceed through a 5-amino-3-mercapto-1,2,4-thiadiazole intermediate, which is rapidly oxidized to the disulfide dimer. clockss.org This demonstrates the susceptibility of the dithiobiuret backbone to undergo intramolecular cyclization upon oxidation.

For this compound, a proposed pathway to a dithiazolium compound could involve an initial oxidation step. This oxidation could be initiated by a variety of reagents, including halogens or other suitable oxidants. The mechanism likely proceeds through the formation of a sulfenyl intermediate, which is then susceptible to intramolecular nucleophilic attack by one of the nitrogen atoms.

A plausible mechanistic sequence is outlined below:

Oxidation of a Sulfur Atom: The reaction would likely commence with the oxidation of one of the thiocarbonyl sulfur atoms of this compound. This could lead to the formation of a reactive sulfonium (B1226848) or a related oxidized sulfur species.

Intramolecular Nucleophilic Attack: The electron-rich nitrogen atom within the molecule would then act as a nucleophile, attacking the electrophilic oxidized sulfur center. This intramolecular cyclization would lead to the formation of a five-membered ring.

Elimination and Aromatization: Subsequent elimination of a leaving group (which would depend on the specific oxidant used) and rearomatization would result in the formation of the stable dithiazolium cation.

The presence of the four methyl groups in this compound would influence the electron density and steric environment of the molecule, potentially affecting the rate and outcome of the cyclization compared to the unsubstituted dithiobiuret.

StepDescriptionKey Intermediates
1Oxidation of a thiocarbonyl sulfur atom.Oxidized sulfur species (e.g., sulfonium ion).
2Intramolecular nucleophilic attack by a nitrogen atom.Cyclic intermediate.
3Elimination of a leaving group and rearomatization.Dithiazolium cation.

Stability and Degradation Processes of this compound

Direct studies on the stability and degradation of this compound are limited. However, by examining the degradation of structurally related compounds, potential pathways for its breakdown can be inferred. These processes are likely to include hydrolysis, thermal decomposition, and biodegradation.

Hydrolysis:

The dithiobiuret structure contains thioamide linkages, which can be susceptible to hydrolysis under certain conditions. The hydrolysis of related heterocyclic compounds containing thioamide groups, such as 2,4-dithiophenobarbital, has been studied and can provide insights. The rate of hydrolysis is typically dependent on pH and temperature. uj.edu.plnih.govresearchgate.net For this compound, hydrolysis would likely involve the nucleophilic attack of water or hydroxide (B78521) ions on the thiocarbonyl carbons, leading to the cleavage of the C-N bonds. This would result in the formation of smaller methylated amine and sulfur-containing fragments. The presence of the methyl groups may sterically hinder this process to some extent compared to the parent dithiobiuret.

Thermal Decomposition:

The thermal decomposition of nitrogen and sulfur-containing organic compounds often proceeds through complex reaction pathways involving bond cleavage and rearrangement. For this compound, heating would likely lead to the fragmentation of the molecule. Based on studies of similar compounds, potential decomposition pathways could involve the cleavage of the C-N and C-S bonds. nih.govmdpi.com This could result in the formation of various volatile products, including methylated isothiocyanates, amines, and sulfur compounds. The exact decomposition products and their relative abundances would depend on the temperature and atmospheric conditions.

Decomposition ProductPotential Origin
Methyl isothiocyanateCleavage of the dithiobiuret backbone.
DimethylamineFragmentation of the molecule.
Hydrogen sulfide (B99878)Decomposition of sulfur-containing fragments.

Biodegradation:

The biodegradation of sulfur-containing organic compounds is a known environmental process. nih.govresearchgate.net Microorganisms can utilize such compounds as a source of carbon, nitrogen, and sulfur. While specific studies on the biodegradation of this compound are not available, it is plausible that certain soil and aquatic microorganisms could metabolize this compound. The biodegradation pathways could involve initial enzymatic transformations such as oxidation or hydrolysis, followed by further breakdown of the resulting intermediates. The presence of the methyl groups might affect the rate and extent of biodegradation.

Computational and Theoretical Investigations of Tetramethyldithiobiuret

Quantum Chemical Studies on the Molecular and Electronic Structure of Tetramethyldithiobiuret

A thorough search of scientific databases reveals a gap in the literature concerning dedicated quantum chemical studies on this compound. Such studies are crucial for understanding the fundamental properties of a molecule.

Conformational Analysis and Energy Landscapes of this compound

There are no specific studies found that detail the conformational analysis or the potential energy landscape of this compound. A computational investigation in this area would typically involve scanning the potential energy surface by systematically rotating the various single bonds within the molecule, such as the C-N and C-S bonds. This process would identify the different possible conformers (spatial arrangements of the atoms) and the transition states that connect them. The result would be an energy landscape map, indicating the relative energies of the conformers and the energy barriers for interconversion. This information is vital for understanding the molecule's flexibility and its preferred shapes in different environments.

Charge Distribution and Bonding Characteristics within the this compound Scaffold

Detailed analyses of the charge distribution and bonding characteristics of this compound using computational methods like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory have not been published. Such studies would provide valuable insights into the electronic nature of the molecule. For instance, they could quantify the partial atomic charges on each atom, revealing the polarity of the various bonds (e.g., C=S, C-N). Furthermore, an analysis of the bond orders would clarify the nature of the chemical bonds, determining, for example, the degree of double-bond character in the C-N bonds due to resonance. This would be instrumental in understanding the molecule's reactivity and its interactions with other chemical species.

Theoretical Modeling of this compound Reactivity and Reaction Mechanisms

The reactivity of this compound has been explored experimentally in the context of its synthesis and complexation reactions. However, theoretical modeling to complement and explain these experimental observations is lacking.

Computational Elucidation of Reaction Pathways and Transition States

No computational studies that elucidate the detailed reaction pathways and identify the transition states for reactions involving this compound have been found. For instance, the mechanism of its synthesis or its reactions with metal precursors could be investigated using computational methods to map out the step-by-step process of bond breaking and formation. This would involve locating the transition state structures for each step and calculating the associated activation energies, providing a deeper understanding of the reaction kinetics.

Prediction of Reaction Outcomes and Selectivity for this compound

While the outcomes of certain reactions involving this compound are known from experimental work, there is no evidence of computational models being used to predict these outcomes or the selectivity of its reactions. Theoretical models could be employed to predict which sites on the this compound molecule are most likely to react under specific conditions and to explain why certain products are formed preferentially over others.

Computational Approaches to this compound-Metal Interactions

The primary area where this compound has been studied is in its role as a ligand in metal complexes. However, even in this domain, detailed computational investigations are not apparent in the available literature. While the synthesis and characterization of these complexes are reported, in-depth theoretical analyses of the metal-ligand bonding, the electronic structure of the resulting complexes, and the factors governing their stability and reactivity are yet to be published. Such computational studies, often employing Density Functional Theory (DFT), could provide valuable information on the nature of the coordination bonds, the charge transfer between the metal and the ligand, and the influence of the metal on the ligand's electronic structure and vice versa.

Density Functional Theory (DFT) Applications in Understanding Coordination Bonding

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Despite the broad applicability of Density Functional Theory (DFT) in elucidating the structural and electronic properties of coordination compounds, specific studies focused on the coordination bonding of this compound are not publicly available at this time.

DFT has become an invaluable tool in modern chemistry for exploring the intricacies of metal-ligand interactions. cuny.eduresearchgate.netdiyhpl.us This computational method allows for the detailed analysis of bond energies, molecular orbital interactions, and charge distribution within coordination complexes. cuny.edudiyhpl.us Such analyses provide deep insights into the nature of the coordination bonds, whether they are predominantly electrostatic or covalent in character.

In typical DFT studies of coordination compounds, researchers optimize the geometry of the metal-ligand complex to determine the most stable arrangement of atoms. nih.gov Following geometry optimization, various analytical techniques can be employed. For instance, Natural Bond Orbital (NBO) analysis is often used to investigate charge transfer interactions between the metal center and the ligands, providing a quantitative measure of the donor-acceptor characteristics of the bond. researchgate.net Additionally, Quantum Theory of Atoms in Molecules (QTAIM) can be utilized to characterize the electron density at the bond critical points, further defining the nature of the metal-ligand interaction.

While these methodologies are well-established and have been successfully applied to a vast array of coordination complexes, their specific application to this compound has not been documented in the accessible scientific literature. The potential of this compound to act as a ligand, likely coordinating through its sulfur and/or nitrogen atoms, makes it a candidate for theoretical investigation. Such a study could elucidate its preferred coordination modes, the stability of its metal complexes, and the electronic factors governing its bonding behavior. However, without dedicated research, any discussion on the application of DFT to the coordination bonding of this compound remains speculative.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations, particularly those employing DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting a variety of spectroscopic parameters, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. mdpi.comumn.edunih.gov These computational methods can provide valuable insights into the relationships between molecular structure and spectroscopic properties. nih.govolemiss.edu

For a given molecule, computational chemists can calculate its vibrational frequencies and intensities, which correspond to the peaks observed in experimental infrared and Raman spectra. mdpi.comresearchgate.net By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of particular functional groups within the molecule. This can be instrumental in interpreting and understanding experimental spectroscopic data.

Similarly, TD-DFT calculations can be used to predict the electronic absorption spectra of a compound by calculating the energies of electronic transitions between molecular orbitals. umn.edu This allows for the assignment of absorption bands in the UV-Vis spectrum to specific electronic excitations, such as n → π* or π → π* transitions. academie-sciences.fr

However, as with the investigation of its coordination bonding, there is a notable absence of published research detailing the theoretical prediction of spectroscopic parameters for this compound. While the computational methodologies for such predictions are robust and widely used, they have not been applied to this specific compound in the available literature. A theoretical study of this compound's spectroscopic properties would be a valuable contribution, aiding in the interpretation of experimental spectra and providing a deeper understanding of its electronic structure. Without such a study, a detailed, data-driven discussion on the predicted spectroscopic parameters of this compound cannot be provided.

Future Research Directions and Uncharted Territories in Tetramethyldithiobiuret Chemistry

Development of Innovative Synthetic Routes for Tetramethyldithiobiuret and its Functionalized Derivatives

While established methods for the synthesis of this compound exist, the future lies in the development of more efficient, sustainable, and versatile synthetic strategies. rsc.orgresearchgate.net Green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the development of one-pot syntheses, will be pivotal in this endeavor.

A significant uncharted territory is the synthesis of a diverse library of functionalized this compound derivatives. The introduction of various functional groups could modulate the electronic properties, steric hindrance, and coordination behavior of the ligand. For instance, incorporating chiral moieties could lead to the development of catalysts for asymmetric synthesis. Attaching photoactive or electroactive groups could pave the way for novel functional materials with applications in sensing and molecular electronics.

Synthetic StrategyPotential FunctionalizationDesired Outcome
Microwave-assisted synthesisIntroduction of aromatic ringsEnhanced thermal stability and tunable electronic properties
Flow chemistryIncorporation of polymerizable groupsDevelopment of novel coordination polymers
BiocatalysisEnantioselective functionalizationChiral ligands for asymmetric catalysis

Exploration of Novel Coordination Architectures and Multimetallic Systems Involving this compound

The coordination chemistry of this compound has predominantly focused on mononuclear complexes. A major frontier for future research is the exploration of its potential to form novel coordination architectures, including coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. nih.govmdpi.commostwiedzy.plresearchgate.netresearchgate.net The flexible nature of the dithiobiuret (B1223364) backbone, with its multiple donor sites, offers a rich playground for the design and synthesis of intricate multidimensional structures.

Furthermore, the deliberate design of multimetallic systems incorporating this compound ligands is a largely unexplored area with immense potential. nih.govresearchgate.netresearchgate.netnih.gov By strategically linking multiple metal centers through this compound bridges, it may be possible to create systems with cooperative catalytic activity, unique magnetic properties, or enhanced charge transport capabilities. The synthesis of heterometallic complexes, containing two or more different metal ions, could lead to materials with multifunctional properties.

Coordination ArchitecturePotential Metal IonsPotential Application
1D Coordination PolymerCu(I), Ag(I)Luminescent materials, sensors
2D Metal-Organic FrameworkZn(II), Cd(II)Gas storage, catalysis
Discrete Multimetallic CagePd(II), Pt(II)Drug delivery, molecular recognition

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Insights into this compound Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. While conventional spectroscopic techniques have provided valuable structural information, the integration of advanced, time-resolved spectroscopic methods will be key to unraveling the intricate dynamics of its reactions in real-time. mt.comresearchgate.net

Techniques such as stopped-flow UV-Vis and rapid-scan FTIR spectroscopy can be employed to monitor the formation and decay of transient intermediates in solution. In-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide valuable information about the changes in the metal coordination environment and the evolution of solid-state structures during a reaction. These real-time mechanistic insights will be invaluable for understanding catalytic cycles, self-assembly processes, and the formation of novel materials.

Spectroscopic TechniqueInformation GainedExample Application
Stopped-flow UV-VisKinetics of complex formationUnderstanding ligand substitution reactions
In-situ Raman SpectroscopyVibrational changes during reactionMonitoring the formation of coordination polymers
Time-resolved Mass SpectrometryIdentification of reaction intermediatesElucidating catalytic pathways

Harnessing Machine Learning and Artificial Intelligence for Predictive Modeling in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, and the field of this compound chemistry stands to benefit significantly from these computational tools. chemai.iojetir.orgchemrxiv.orgresearchgate.netnih.govnih.govnih.govtum.debiorxiv.org By training algorithms on existing experimental and computational data, it is possible to develop predictive models for a wide range of properties and behaviors.

AI/ML ApplicationInput DataPredicted Output
Predictive ModelingMolecular descriptors, experimental conditionsReaction yield, product selectivity
Virtual ScreeningLibrary of functionalized derivativesPotential for high catalytic activity
De Novo DesignDesired electronic and structural propertiesNovel this compound-based ligands

Deepening Theoretical Understanding of Structure-Reactivity Relationships in this compound Compounds

Concurrent with experimental investigations, a deeper theoretical understanding of the structure-reactivity relationships in this compound compounds is essential for rational design and the prediction of their properties. scispace.comedu.krd Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the electronic structure, bonding, and reactivity of these molecules. scispace.comedu.krdnih.gov

Future theoretical studies could focus on elucidating the subtle interplay between the electronic and steric effects of different substituents on the coordination properties and reactivity of functionalized this compound derivatives. Computational modeling can be used to predict the most stable coordination geometries, calculate spectroscopic properties for comparison with experimental data, and map out reaction pathways to understand mechanisms at a molecular level. The synergy between theoretical calculations and experimental work will be crucial for advancing the field and unlocking the full potential of this compound chemistry.

Theoretical MethodInvestigated PropertySignificance
Density Functional Theory (DFT)Electronic structure, bond energiesUnderstanding ligand-metal interactions
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraPredicting optical properties
Molecular Dynamics (MD) SimulationsConformational dynamics, solvent effectsSimulating behavior in realistic environments

Q & A

Q. What are the established synthesis routes for tetramethyldithiobiuret, and how do reaction conditions influence yield and purity?

Methodological guidance:

  • Begin with a systematic literature review to identify synthesis protocols (e.g., thiourea derivatives reacting with methylating agents under controlled pH and temperature) .
  • Compare methods using metrics like atom economy, solvent sustainability, and purity thresholds (e.g., HPLC or NMR validation) .
  • Document reaction parameters (e.g., stoichiometry, catalyst use) and their impact on byproduct formation .

Q. How can researchers characterize this compound’s structural and thermal properties?

Methodological guidance:

  • Use spectroscopic techniques (FTIR, 1H^{1}\text{H}/13C^{13}\text{C} NMR) to confirm functional groups and stereochemistry .
  • Conduct thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
  • Cross-validate results with computational modeling (e.g., DFT for bond energy calculations) .

Q. What are the known applications of this compound in catalysis or material science?

Methodological guidance:

  • Review patents and peer-reviewed studies for documented roles (e.g., vulcanization accelerators, ligand frameworks) .
  • Design comparative experiments to test efficacy in target applications (e.g., catalytic activity vs. thiourea analogs) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported solubility data for this compound?

Methodological guidance:

  • Replicate prior studies under identical conditions (solvent purity, temperature control) to verify reproducibility .
  • Apply error analysis frameworks (e.g., propagation of uncertainty) to quantify measurement discrepancies .
  • Use high-throughput screening to map solubility across solvent polarities and temperatures .

Q. What strategies optimize the selectivity of this compound in complex reaction systems?

Methodological guidance:

  • Employ kinetic studies (e.g., stopped-flow spectroscopy) to track intermediate formation .
  • Test competing substrates to identify steric/electronic factors influencing selectivity .
  • Model reaction pathways using computational tools (e.g., transition state theory) to guide experimental adjustments .

Q. How can researchers address challenges in detecting trace degradation products of this compound?

Methodological guidance:

  • Utilize LC-MS/MS with isotopic labeling to distinguish degradation products from matrix interference .
  • Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors (pH, light exposure) .
  • Validate findings against reference standards and spiked recovery experiments .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological guidance:

  • Use non-linear regression (e.g., Hill equation) to model EC50_{50} values and confidence intervals .
  • Account for heteroscedasticity via weighted least squares or robust regression .
  • Apply sensitivity analysis to assess the impact of outlier removal on model validity .

Q. How should researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?

Methodological guidance:

  • Audit computational parameters (basis sets, solvation models) for alignment with experimental conditions .
  • Conduct "computational experiments" (e.g., varying dielectric constants) to identify mismatches .
  • Propose hybrid models integrating empirical corrections for systematic errors .

Experimental Design & Validation

Q. What criteria define robust experimental designs for studying this compound’s mechanism of action?

Methodological guidance:

  • Adopt factorial designs to isolate variables (e.g., concentration, temperature) and interactions .
  • Include positive/negative controls (e.g., known inhibitors) to validate assay specificity .
  • Pre-register protocols to mitigate bias and enhance reproducibility .

Q. How can researchers validate novel analytical methods for this compound quantification?

Methodological guidance:

  • Follow ICH guidelines for method validation (linearity, LOD/LOQ, precision) .
  • Perform cross-lab validation using blinded samples to assess inter-laboratory variability .
  • Compare results with orthogonal techniques (e.g., UV-Vis vs. fluorescence detection) .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to studies involving this compound’s environmental impact?

Methodological guidance:

  • Conduct lifecycle assessments (LCA) to evaluate ecological risks and disposal protocols .
  • Align with REACH regulations for hazard communication and data sharing .
  • Engage stakeholders (e.g., environmental agencies) in risk-benefit analysis during study design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.